molecular formula C20H16N2OS B2946108 N-(2-(thiophen-3-yl)benzyl)-1H-indole-3-carboxamide CAS No. 1797350-40-3

N-(2-(thiophen-3-yl)benzyl)-1H-indole-3-carboxamide

Cat. No.: B2946108
CAS No.: 1797350-40-3
M. Wt: 332.42
InChI Key: NPMIFJMYUYVJNY-UHFFFAOYSA-N
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Description

N-(2-(thiophen-3-yl)benzyl)-1H-indole-3-carboxamide is a compound that features a unique structure combining a thiophene ring, a benzyl group, and an indole carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophen-3-yl)benzyl)-1H-indole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(thiophen-3-yl)benzyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: Reduced thiophene derivatives

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives

Mechanism of Action

The mechanism of action of N-(2-(thiophen-3-yl)benzyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(thiophen-3-yl)benzyl)-1H-indole-3-carboxamide is unique due to its combination of a thiophene ring and an indole carboxamide, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse activities compared to other similar compounds .

Properties

IUPAC Name

N-[(2-thiophen-3-ylphenyl)methyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c23-20(18-12-21-19-8-4-3-7-17(18)19)22-11-14-5-1-2-6-16(14)15-9-10-24-13-15/h1-10,12-13,21H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMIFJMYUYVJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CNC3=CC=CC=C32)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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